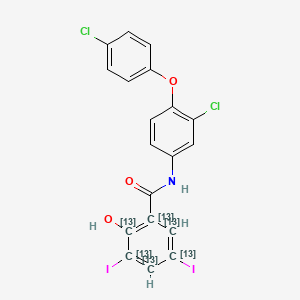

Rafoxanide-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H11Cl2I2NO3 |

|---|---|

Molecular Weight |

631.96 g/mol |

IUPAC Name |

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide |

InChI |

InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26)/i7+1,8+1,11+1,14+1,16+1,18+1 |

InChI Key |

NEMNPWINWMHUMR-QBPDDYRQSA-N |

Isomeric SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)[13C]3=[13C]([13C](=[13CH][13C](=[13CH]3)I)I)O)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Rafoxanide-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Rafoxanide-13C6, its core applications, and the methodologies for its use in a research and drug development context.

Introduction to this compound

This compound is the stable isotope-labeled form of Rafoxanide, an anthelmintic drug belonging to the salicylanilide class. In this compound, six carbon atoms (¹²C) in the benzoyl ring of the molecule have been replaced with the heavier, non-radioactive carbon-13 isotope (¹³C). This isotopic labeling imparts a specific mass shift of +6 Da to the molecule, making it chemically identical to Rafoxanide but distinguishable by mass spectrometry.

Chemical Properties:

| Property | Value |

| Chemical Name | N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodo(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carboxamide |

| Molecular Formula | ¹³C₆C₁₃H₁₁Cl₂I₂NO₃ |

| Molecular Weight | ~631.97 g/mol |

| CAS Number | 1353867-98-7 |

| Appearance | Typically a solid powder |

Primary Use of this compound

The principal application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its use is critical for the accurate determination of Rafoxanide residues in complex biological matrices such as animal tissues (muscle, liver, kidney) and milk.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:

-

Co-elution with the Analyte: this compound has virtually identical physicochemical properties to the unlabeled Rafoxanide, causing them to co-elute during chromatographic separation.

-

Compensation for Matrix Effects: Any signal suppression or enhancement caused by co-extractives from the sample matrix will affect both the analyte and the internal standard equally.

-

Correction for Sample Preparation Variability: It accurately accounts for analyte loss during extraction, cleanup, and sample handling steps.

The use of this compound as an internal standard significantly improves the precision, accuracy, and reliability of quantitative analyses for Rafoxanide residues in food safety and drug metabolism studies.

Unlabeled Rafoxanide: Mechanism of Action

To understand the context of this compound's application, it is essential to be familiar with the biological activity of unlabeled Rafoxanide.

Rafoxanide is a veterinary anthelmintic used to treat parasitic flatworm (fluke) infections, primarily Fasciola hepatica and Fasciola gigantica, in livestock such as cattle and sheep.[2][3] Its mechanism of action involves the uncoupling of oxidative phosphorylation in the mitochondria of the parasites.[2][4] This disruption of the parasite's energy metabolism leads to a depletion of adenosine triphosphate (ATP), resulting in paralysis and death of the parasite.[4]

Experimental Protocols

The following is a representative experimental protocol for the determination of Rafoxanide residues in animal tissue using this compound as an internal standard, based on established methodologies.

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Rafoxanide and this compound analytical standards into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with acetonitrile. These solutions should be stored at -20°C.

-

-

Intermediate Standard Solutions (e.g., 10 µg/mL):

-

Prepare intermediate stock solutions of both Rafoxanide and this compound by diluting the primary stock solutions with acetonitrile.

-

-

Working Standard Solutions:

-

Prepare a series of calibration curve standards by serially diluting the Rafoxanide intermediate solution with a suitable solvent (e.g., acetonitrile) to achieve a desired concentration range (e.g., 0.5 to 100 ng/mL).

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 50 ng/mL) in the same solvent.

-

Sample Preparation

-

Homogenization:

-

Weigh 2 g (± 0.1 g) of homogenized animal tissue (e.g., muscle, liver) into a 50 mL centrifuge tube.

-

-

Fortification:

-

Add a specific volume of the working internal standard solution (e.g., 100 µL of 50 ng/mL this compound) to each sample, quality control, and calibration standard.

-

-

Extraction:

-

Add 10 mL of an extraction solvent, such as an acetonitrile/acetone mixture (e.g., 60:40, v/v).[1]

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

-

Cleanup (Solid-Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode anionic exchange cartridge) with the conditioning solvents as per the manufacturer's instructions.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with a wash solution (e.g., acetonitrile/water) to remove interfering substances.

-

Elute the analyte and internal standard with a suitable elution solvent (e.g., acetonitrile).

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a specific volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Mode: Electrospray ionization in negative ion mode (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Rafoxanide and this compound.

Representative MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Rafoxanide | 624.8 | [To be determined empirically] |

| This compound | 630.8 | [To be determined empirically] |

Note: The specific product ions and collision energies must be optimized for the specific instrument being used.

Data Presentation

The following table summarizes the performance of a validated isotope dilution LC-MS/MS method for Rafoxanide using this compound as an internal standard in various animal tissues.

Method Validation Data for Rafoxanide Determination

| Tissue Type | Fortification Level (µg/kg) | Accuracy (%) | Precision (%RSD) |

| Bovine Muscle | 10 | 95 | 8 |

| 20 | 98 | 6 | |

| 50 | 102 | 5 | |

| Ovine Liver | 10 | 92 | 11 |

| 20 | 96 | 9 | |

| 50 | 101 | 7 | |

| Ovine Kidney | 10 | 89 | 14 |

| 20 | 94 | 10 | |

| 50 | 99 | 8 |

Data synthesized from validation summary presented in Lai et al. (2011).[1]

Mandatory Visualizations

Experimental Workflow for Rafoxanide Residue Analysis

Caption: Workflow for the quantitative analysis of Rafoxanide in tissues.

Logical Relationship of Analyte and Internal Standard

Caption: Role of this compound in correcting for matrix effects.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rafoxanide – Lasa Supergenerics Ltd [lasalabs.com]

- 4. youtube.com [youtube.com]

Rafoxanide-13C6: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a detailed plausible synthesis protocol for Rafoxanide-13C6. This isotopically labeled analog of the potent anthelmintic agent Rafoxanide is a critical tool in pharmacokinetic studies, metabolism analysis, and as an internal standard in quantitative bioanalytical assays.

Core Chemical Properties

This compound is a stable isotope-labeled version of Rafoxanide, where six carbon atoms in the benzoyl ring are replaced with the heavy isotope, carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Rafoxanide in complex biological matrices.

| Property | Value | References |

| Chemical Name | N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide-1,2,3,4,5,6-13C6 | [1][2] |

| CAS Number | 1353867-98-7 | [1][3][4] |

| Molecular Formula | 13C6C13H11Cl2I2NO3 | [1][5] |

| Molecular Weight | 631.96 g/mol | [1][6] |

| Appearance | Solid | [7] |

| Purity | Typically ≥98% | [8][9] |

| Storage | -20°C | [9] |

| Solubility (unlabeled) | Soluble in DMSO and DMF (~30 mg/mL), ethanol (~2 mg/mL). Sparingly soluble in aqueous buffers. | [9][10] |

Synthesis of this compound

The proposed synthesis starts with commercially available [U-13C6]-Phenol and proceeds through several key steps to build the final molecule.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of [U-13C6]-Salicylic Acid

This step involves the Kolbe-Schmitt reaction to carboxylate the [U-13C6]-Phenol.

-

Reagents: [U-13C6]-Phenol, Sodium hydroxide, Carbon dioxide.

-

Procedure:

-

[U-13C6]-Phenol is dissolved in an aqueous solution of sodium hydroxide to form sodium [U-13C6]-phenoxide.

-

The water is evaporated to obtain the dry sodium phenoxide salt.

-

The salt is then heated under a high pressure of carbon dioxide.

-

The reaction mixture is acidified with a strong acid (e.g., sulfuric acid) to precipitate [U-13C6]-Salicylic acid.

-

The product is purified by recrystallization.

-

Step 2: Iodination of [U-13C6]-Salicylic Acid to form 3,5-Diiodo-[U-13C6]-salicylic acid

-

Reagents: [U-13C6]-Salicylic acid, Iodine, Hydrogen peroxide.

-

Procedure:

-

[U-13C6]-Salicylic acid is dissolved in a suitable solvent, such as ethanol.

-

Iodine and a catalytic amount of an oxidizing agent like hydrogen peroxide are added to the solution.

-

The reaction is stirred at room temperature until the iodination is complete, which can be monitored by thin-layer chromatography (TLC).

-

The resulting 3,5-Diiodo-[U-13C6]-salicylic acid is isolated and purified. A high yield of 95% has been reported for the unlabeled analog.[11]

-

Step 3: Synthesis of 4-Amino-3-chlorophenyl-(4-chlorophenyl) ether

This intermediate is synthesized from p-chlorophenol and 3,4-dichloronitrobenzene, followed by reduction of the nitro group. A patent for the synthesis of unlabeled Rafoxanide describes this procedure.[12]

-

Sub-step 3a: Synthesis of 2-chloro-4-nitrophenyl-p-chlorophenyl ether

-

Reagents: p-chlorophenol, 3,4-dichloronitrobenzene, Potassium hydroxide, DMF, Cuprous chloride (catalyst).

-

Procedure: p-chlorophenol is reacted with 3,4-dichloronitrobenzene in the presence of potassium hydroxide and a catalytic amount of cuprous chloride in DMF as a solvent. The reaction is heated to reflux for several hours.[12]

-

-

Sub-step 3b: Reduction to 4-amino-2-chloro-phenyl-p-chloro-phenyl-ether

-

Reagents: 2-chloro-4-nitrophenyl-p-chlorophenyl ether, Pd/C catalyst, Hydrogen gas or a hydrogen source like ammonium formate.

-

Procedure: The nitro group of the intermediate is reduced to an amine using a palladium on carbon catalyst under a hydrogen atmosphere or with a transfer hydrogenation reagent.[12]

-

Step 4: Amide Coupling to form this compound

The final step involves the condensation of 3,5-Diiodo-[U-13C6]-salicylic acid with 4-Amino-3-chlorophenyl-(4-chlorophenyl) ether.

-

Reagents: 3,5-Diiodo-[U-13C6]-salicylic acid, 4-Amino-3-chlorophenyl-(4-chlorophenyl) ether, a coupling agent (e.g., phosphorus trichloride or a modern peptide coupling reagent).

-

Procedure:

-

3,5-Diiodo-[U-13C6]-salicylic acid is converted to its more reactive acid chloride in situ using a reagent like phosphorus trichloride.[11]

-

The resulting acid chloride is then reacted with 4-Amino-3-chlorophenyl-(4-chlorophenyl) ether in an appropriate solvent to form the amide bond.

-

The final product, this compound, is purified using chromatographic techniques.

-

Synthesis Workflow

Caption: Plausible synthetic workflow for this compound.

Mechanism of Action

The primary mechanism of action of Rafoxanide as an anthelmintic is the uncoupling of oxidative phosphorylation in parasites.[13][14] This disruption of the parasite's energy metabolism leads to ATP depletion, metabolic dysfunction, and ultimately, death.[13][14]

More recently, Rafoxanide has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit key oncogenic signaling pathways, including STAT3 and NF-κB, and induce endoplasmic reticulum stress, cell cycle arrest, and apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: Mechanism of action of Rafoxanide in parasites and cancer cells.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of Rafoxanide in research and drug development. Understanding its chemical properties and having a robust synthetic protocol are crucial for its effective application. The proposed synthetic route, based on established chemical principles, provides a clear pathway for its preparation. Furthermore, the elucidation of its dual mechanism of action against both parasites and cancer cells opens up new avenues for therapeutic research and development. This guide serves as a comprehensive resource for scientists working with this important labeled compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Rafoxanide 13C6 (benzoyl ring 13C6) 100 µg/mL in Acetonitrile [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. Isotopic labelling of drugs and nanoparticles [inis.iaea.org]

- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of [13C]- and [14C]-labeled phenolic humus and lignin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Documents download module [ec.europa.eu]

The Critical Role of 13C6 Labeled Rafoxanide in Quantitative Bioanalysis and Mechanistic Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the rationale for the use of 13C6 labeled rafoxanide as a critical tool in analytical and research settings. Rafoxanide, a salicylanilide anthelmintic agent, is widely used in veterinary medicine and is also being investigated for its potential as an anti-cancer therapeutic. Accurate quantification of rafoxanide in complex biological matrices is paramount for pharmacokinetic studies, residue analysis, and understanding its mechanism of action. The use of a stable isotope-labeled internal standard, such as 13C6 rafoxanide, is the gold standard for quantitative mass spectrometry, mitigating matrix effects and improving the accuracy and precision of analytical methods. This guide provides a comprehensive overview of the application of 13C6 rafoxanide, detailed experimental protocols for its use in bioanalysis, and a summary of its utility in elucidating the pharmacological pathways of rafoxanide.

Introduction: The Need for a Reliable Internal Standard

Rafoxanide is a halogenated salicylanilide primarily used to treat parasitic fluke infections in livestock.[1][2] More recently, its potential as a repurposed drug for cancer therapy has garnered significant interest, with studies demonstrating its ability to inhibit key oncogenic signaling pathways, including STAT3 and NF-κB.[3][4] This dual utility necessitates the development of robust and reliable analytical methods to quantify rafoxanide concentrations in various biological samples, such as plasma, tissue, and milk.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects, where components of the biological sample interfere with the ionization of the analyte, leading to ion suppression or enhancement. The most effective way to correct for these variations is through the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is an ideal internal standard because it has the same physicochemical properties as the analyte, co-eluting chromatographically and experiencing similar ionization effects in the mass spectrometer. By adding a known amount of the SIL-IS to the sample early in the workflow, any variability during sample preparation and analysis can be normalized.

13C6 labeled rafoxanide, in which six carbon atoms in the benzoyl ring are replaced with the heavy isotope 13C, serves as an excellent internal standard for the quantitative analysis of rafoxanide. Its chemical behavior is virtually identical to the unlabeled analyte, but it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer, allowing for precise and accurate quantification.

Rationale for Using 13C6 Labeled Rafoxanide

The primary rationale for employing 13C6 labeled rafoxanide is to enhance the accuracy, precision, and robustness of quantitative bioanalytical methods. Key advantages include:

-

Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of an analyte. As 13C6 rafoxanide has the same molecular structure and properties as rafoxanide, it experiences identical matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, these effects are effectively nullified.

-

Compensation for Sample Loss During Preparation: During multi-step sample preparation procedures such as liquid-liquid extraction or solid-phase extraction, some analyte may be lost. Since the labeled internal standard is added at the beginning of the process, it is subject to the same losses. The use of the peak area ratio corrects for this variability.

-

Improved Precision and Accuracy: By accounting for variations in extraction recovery, matrix effects, and instrument response, the use of 13C6 rafoxanide as an internal standard significantly improves the overall precision and accuracy of the analytical method. Validation data from studies using 13C6-rafoxanide in the analysis of animal tissues have demonstrated high accuracy (86-106%) and low relative standard deviation (RSD ≤14%).[5]

-

Reliable Quantification in Pharmacokinetic and Residue Studies: Accurate determination of drug concentrations over time is crucial for pharmacokinetic profiling. Similarly, monitoring drug residues in food products of animal origin is essential for food safety. 13C6 rafoxanide enables the reliable quantification required for these applications.

Experimental Protocols

The following sections provide a detailed methodology for the quantitative analysis of rafoxanide in biological matrices using 13C6 rafoxanide as an internal standard. This protocol is a composite based on established methods for salicylanilides.

Materials and Reagents

-

Rafoxanide analytical standard (≥98% purity)

-

13C6 Rafoxanide internal standard (≥98% purity, 6 mass units higher than unlabeled)

-

Acetonitrile (LC-MS grade)

-

Acetone (HPLC grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX or C18)

-

Biological matrix (e.g., plasma, tissue homogenate, milk)

Sample Preparation: Extraction from Animal Tissue

-

Homogenization: Weigh 1.0 g of tissue sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of 13C6 rafoxanide working solution to each sample.

-

Extraction: Add 10 mL of an acetonitrile and acetone mixture (60:40, v/v) to the tube.[5] Homogenize the sample for 1 minute using a high-speed homogenizer.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Re-extraction (Optional but Recommended): Add another 10 mL of the extraction solvent to the pellet, vortex, and centrifuge again. Combine the supernatants.

-

Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A UPLC or HPLC system capable of binary gradient elution.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is a suitable starting point.[6]

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[7]

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[7]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for salicylanilides.

-

MRM Transitions: The specific precursor and product ion transitions for both rafoxanide and 13C6 rafoxanide need to be optimized. An example for 13C6-rafoxanide is the transition from a precursor ion of m/z 629.8 to a product ion of m/z 350.7.[3]

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate and precise. A study on a similar compound using HPLC-UV demonstrated linearity from 1 to 1000 µg/kg.[7]

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements. Intra- and inter-day precision and accuracy should be determined at multiple concentration levels (low, medium, and high quality control samples).

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision. For an HPLC-UV method, the LOQ for rafoxanide in sheep meat was reported as 10 µg/kg.[7]

-

Recovery: The extraction efficiency of the analytical method. A recovery of 83% was reported for an HPLC-UV method for rafoxanide in sheep meat.[7]

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Quantitative Data Presentation

The following table summarizes typical validation parameters for a quantitative method for rafoxanide analysis, based on published data for an HPLC-UV method in sheep meat.[7] While this specific study did not use 13C6 rafoxanide, it provides a template for the expected performance of a well-validated method.

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 µg/kg |

| Correlation Coefficient (r²) | ≥ 0.9961 |

| Recovery | 83% |

| Lower Limit of Quantification (LLOQ) | 10 µg/kg |

| Limit of Detection (LOD) | 0.22 µg/kg |

| Precision (RSD%) | < 20% |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of rafoxanide in a biological matrix using 13C6 rafoxanide as an internal standard.

Bioanalytical workflow for rafoxanide quantification.

Signaling Pathway Inhibition by Rafoxanide

Rafoxanide has been shown to exert anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation. The diagrams below illustrate the points of intervention of rafoxanide in the STAT3 and NF-κB pathways.

Rafoxanide inhibits STAT3 phosphorylation and dimerization.

Rafoxanide inhibits IKK phosphorylation, preventing NF-κB activation.

Conclusion

The use of 13C6 labeled rafoxanide is indispensable for the accurate and precise quantification of rafoxanide in complex biological matrices. As an ideal internal standard for LC-MS/MS analysis, it effectively corrects for matrix effects and variability in sample preparation, ensuring the reliability of data in pharmacokinetic, toxicokinetic, and residue monitoring studies. Furthermore, the ability to accurately measure rafoxanide concentrations is fundamental to ongoing research into its novel anti-cancer properties and its effects on critical cellular signaling pathways. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and protocols to effectively utilize 13C6 labeled rafoxanide in their analytical and research endeavors.

References

- 1. Rafoxanide negatively modulates STAT3 and NF‐κB activity and inflammation‐associated colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. images.chemycal.com [images.chemycal.com]

- 6. agilent.com [agilent.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Rafoxanide-13C6 as an Internal Standard for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Rafoxanide-13C6 as an internal standard for the quantitative analysis of rafoxanide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a critical component of a robust and accurate bioanalytical method, minimizing the impact of matrix effects and improving method precision.

Introduction to Rafoxanide and the Need for an Internal Standard

Rafoxanide is a salicylanilide anthelmintic agent used in veterinary medicine to treat parasitic flatworm infections in livestock. Monitoring its residue levels in animal-derived food products is essential for ensuring food safety and regulatory compliance.

Quantitative analysis of rafoxanide in complex biological matrices such as animal tissues (muscle, liver, kidney) and milk can be challenging due to the presence of interfering substances. These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification. The use of an internal standard that closely mimics the behavior of the analyte throughout the sample preparation and analysis process is crucial for obtaining reliable data.

The Role of Stable Isotope-Labeled Internal Standards

A stable isotope-labeled (SIL) internal standard is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). This compound is an ideal internal standard for rafoxanide analysis for several key reasons:

-

Chemical and Physical Similarity: this compound is chemically identical to rafoxanide, ensuring that it has the same extraction recovery, chromatographic retention time, and ionization efficiency.

-

Co-elution: The SIL internal standard co-elutes with the native analyte, meaning it experiences the same matrix effects at the same time.

-

Mass Differentiation: The mass difference between rafoxanide and this compound allows for their simultaneous detection and differentiation by the mass spectrometer.

By adding a known amount of this compound to the sample at the beginning of the workflow, any variations in sample preparation or instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out these variations and leading to more accurate and precise results.

Experimental Workflow for Rafoxanide Analysis

The following diagram illustrates a typical workflow for the analysis of rafoxanide in animal tissues using this compound as an internal standard.

Caption: Workflow for Rafoxanide Analysis.

Detailed Experimental Protocols

The following protocols are based on a validated method for the determination of rafoxanide in bovine and ovine tissues using this compound as an internal standard[1].

Sample Preparation

-

Homogenization: Weigh a representative portion of the animal tissue sample (e.g., muscle, liver, or kidney). Homogenize the tissue to ensure a uniform consistency.

-

Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the homogenized sample.

-

Extraction: Add an extraction solvent mixture of acetonitrile and acetone (60:40, v/v) to the sample[1]. Vortex or shake vigorously to ensure thorough extraction of rafoxanide and the internal standard from the tissue matrix.

-

Centrifugation: Centrifuge the sample to pellet the solid tissue debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Note: The following instrumental parameters are typical for the analysis of rafoxanide and similar compounds. The exact parameters should be optimized for the specific instrument being used.

| Parameter | Typical Value |

| Liquid Chromatography | |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Gradient | A suitable gradient to separate rafoxanide from matrix components. |

| Mass Spectrometry | |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Negative Ion Mode |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Desolvation Temperature | 350 - 450 °C |

| Collision Gas | Argon |

Mass Spectrometry - Multiple Reaction Monitoring (MRM)

For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (Q1) of the analyte and its internal standard and then monitoring specific product ions (Q3) after fragmentation in the collision cell.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Rafoxanide | [To be determined empirically] | [To be determined empirically] | [To be optimized] |

| This compound | [Expected: Q1 of Rafoxanide + 6] | [To be determined empirically] | [To be optimized] |

Note on MRM Transitions: The specific Q1/Q3 transitions for rafoxanide and this compound need to be determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the collision energy to obtain the most stable and abundant fragment ions. For this compound, the precursor ion (Q1) will be 6 mass units higher than that of unlabeled rafoxanide. The product ions (Q3) may be the same or may also show a mass shift depending on which part of the molecule the ¹³C atoms are located.

Method Validation and Performance

A method utilizing this compound as an internal standard for the analysis of rafoxanide in edible bovine and ovine tissues (muscle, kidney, and liver) has been validated. The key performance parameters are summarized below[1].

| Parameter | Result |

| Accuracy | 86 - 106% |

| Precision (RSD) | ≤ 14% |

These results demonstrate that the use of this compound as an internal standard provides a highly accurate and precise method for the routine quantitative analysis of rafoxanide in challenging biological matrices[1].

Logical Relationship in Isotope Dilution Analysis

The fundamental principle of isotope dilution mass spectrometry relies on the consistent ratio of the native analyte to its isotopically labeled internal standard.

Caption: Isotope Dilution Principle.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods for the quantification of rafoxanide offers significant advantages in terms of accuracy and precision. By effectively compensating for matrix effects and variations in sample preparation, this approach ensures the generation of high-quality, reliable data essential for food safety monitoring and regulatory compliance. The experimental protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to develop and implement robust analytical methods for rafoxanide determination.

References

A Technical Guide to Stable Isotope Labeling in Drug Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling

Stable Isotope Labeling (SIL) is a powerful technique in which one or more atoms within a drug molecule are substituted with their non-radioactive, heavier isotopes.[] The most commonly used stable isotopes in pharmaceutical research are deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[2][3] Unlike their more abundant, lighter counterparts, these isotopes contain extra neutrons, which increases their atomic mass without significantly altering their chemical properties.[2] This subtle mass difference allows labeled molecules to be distinguished from their unlabeled, endogenous counterparts by mass-sensitive analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers.[][4]

This technique is a cornerstone of modern drug discovery and development, providing unparalleled precision in tracking a drug's journey through a biological system.[2][5] It offers a safe and highly sensitive alternative to radioactive labeling for investigating a drug's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics.[2][6][7]

Core Principles

The Kinetic Isotope Effect (KIE)

A key principle underlying the use of deuterium is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H).[8] Consequently, breaking a C-D bond requires more energy, leading to a slower rate of reaction for processes where this bond cleavage is the rate-limiting step.[9]

In drug metabolism, many enzymatic reactions, particularly those mediated by Cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds. By strategically replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced.[8][9] This "metabolic switching" can improve a drug's profile by:

-

Increasing its half-life and exposure.[8]

-

Reducing the formation of potentially toxic metabolites.[7][10]

-

Improving overall safety and efficacy.[11]

The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies the successful application of this principle to improve a drug's pharmacokinetic profile.[9][11]

Advantages of Stable Isotopes

Stable isotopes offer significant advantages over radioactive isotopes (e.g., ³H, ¹⁴C) in clinical and preclinical studies:

-

Safety: They are non-radioactive and pose no radiation risk, making them ideal for studies in humans, including vulnerable populations.[2][6]

-

No Alteration of Properties: The labeled molecule behaves almost identically to the unlabeled drug in biological systems, ensuring that the observed data accurately reflects the drug's behavior.[2]

-

Analytical Precision: Modern analytical techniques can detect the mass difference with extremely high accuracy, enabling precise quantification.[3]

Key Applications in Drug Analysis

Stable isotope labeling is integral to numerous stages of drug development.[12]

-

Pharmacokinetic (ADME) Studies: SIL is used to comprehensively map the absorption, distribution, metabolism, and excretion of a drug.[3][7][12] By analyzing biological samples (blood, urine, feces) over time, researchers can trace the fate of the labeled drug and its metabolites.[4]

-

Metabolite Identification: Labeled drugs and their metabolites exhibit a characteristic isotopic pattern in a mass spectrometer, allowing them to be easily distinguished from the complex background of endogenous molecules in biological fluids.[4][5]

-

Absolute Bioavailability Studies: A "gold standard" method for determining absolute bioavailability involves the simultaneous administration of an unlabeled oral dose and an intravenous (IV) dose of the stable isotope-labeled drug.[13] By measuring the concentrations of both the labeled and unlabeled drug in the plasma, researchers can calculate the exact fraction of the oral dose that reaches systemic circulation, overcoming issues of inter-individual variability.[13]

-

Quantitative Bioanalysis: Stable isotope-labeled versions of a drug are considered the ideal internal standards for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[14] These standards, added to samples at a known concentration, co-elute with the unlabeled drug and experience identical effects from sample extraction, matrix interference, and ionization suppression, leading to highly accurate and precise quantification.[14][15][16]

-

Pharmacodynamic and Mechanistic Studies: Labeled compounds can be used to trace drug-target interactions and elucidate complex biochemical pathways, helping to understand a drug's mechanism of action.[5][6][17]

Data Presentation: Key Parameters & Comparisons

Quantitative data is crucial for interpreting the results of SIL studies. The tables below summarize key information.

Table 1: Common Stable Isotopes in Drug Analysis

| Isotope | Natural Abundance (%) | Mass Increase (Da) | Common Applications |

|---|---|---|---|

| Deuterium (²H or D) | 0.015% | ~1 | Modifying metabolic stability (KIE), internal standards.[3] |

| Carbon-13 (¹³C) | 1.1% | ~1 | Metabolite tracing, internal standards, NMR studies.[3][18] |

| Nitrogen-15 (¹⁵N) | 0.37% | ~1 | Metabolite tracing, internal standards, NMR studies.[18][19] |

Table 2: Comparison of Primary Analytical Techniques

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

|---|---|---|

| Principle | Measures mass-to-charge ratio of ions.[2] | Detects nuclear spin properties of isotopes.[18] |

| Sensitivity | Very high (picogram to femtogram).[12] | Lower, requires more sample.[20] |

| Primary Use | Quantification, metabolite detection, PK analysis.[12][14] | Structural elucidation, determining label position.[4][18] |

| Coupling | Commonly coupled with Liquid Chromatography (LC-MS).[2] | Can be used directly on purified samples. |

| Information | Provides quantitative and molecular weight data. | Provides detailed structural and positional information.[4] |

Table 3: Example Quantitative Data from a Human Absolute Bioavailability Study This table illustrates hypothetical plasma concentration data following simultaneous oral administration of an unlabeled drug (100 mg) and IV administration of its ¹³C-labeled counterpart (10 mg).

| Time (hours) | Unlabeled Drug Conc. (ng/mL) - Oral | ¹³C-Labeled Drug Conc. (ng/mL) - IV |

| 0.25 | 25.4 | 450.2 |

| 0.5 | 88.1 | 310.5 |

| 1.0 | 210.6 | 185.3 |

| 2.0 | 350.2 | 95.8 |

| 4.0 | 280.5 | 40.1 |

| 8.0 | 115.9 | 10.7 |

| 12.0 | 50.3 | 3.1 |

| 24.0 | 8.7 | 0.5 |

| AUC (ng·h/mL) | 2155 | 1250 |

| Bioavailability (F%) | 86.2% | N/A |

| Calculation: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 |

Mandatory Visualizations & Workflows

Diagrams generated using Graphviz provide clear visual representations of complex workflows and logical processes in stable isotope labeling studies.

References

- 2. metsol.com [metsol.com]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 4. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 6. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. research.uniupo.it [research.uniupo.it]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stable Isotopes in Pharmacokinetic Studies | Annual Reviews [annualreviews.org]

- 14. crimsonpublishers.com [crimsonpublishers.com]

- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 16. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 18. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 19. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 20. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Rafoxanide: A Deep Dive into its Anthelmintic Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rafoxanide, a halogenated salicylanilide, is a potent anthelmintic agent widely employed in veterinary medicine to combat parasitic infections, primarily from the liver fluke, Fasciola hepatica, and the hematophagous nematode, Haemonchus contortus. Its efficacy stems from a targeted disruption of the parasite's energy metabolism. This technical guide provides an in-depth exploration of the core mechanism of action of rafoxanide, detailing its role as an uncoupler of oxidative phosphorylation and its inhibitory effects on key mitochondrial enzymes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

Parasitic helminths pose a significant threat to livestock health and productivity worldwide, causing substantial economic losses. Among the arsenal of anthelmintics developed to mitigate these effects, rafoxanide has proven to be a valuable tool, particularly against flukes and blood-feeding nematodes.[1][2] A member of the salicylanilide class of compounds, rafoxanide's molecular structure is pivotal to its mode of action, enabling it to interfere with the fundamental processes of energy production within the parasite.[3] This guide will dissect the intricate mechanisms by which rafoxanide exerts its parasiticidal effects, providing a granular view of its molecular targets and physiological consequences for the parasite.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of rafoxanide is the uncoupling of oxidative phosphorylation in the mitochondria of the parasite.[4][5][6] This process disrupts the crucial link between electron transport and ATP synthesis, effectively starving the parasite of its cellular energy currency.[2] Rafoxanide achieves this by acting as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP production by ATP synthase.[3][4] This leads to a cascade of metabolic disruptions, including a significant reduction in ATP levels, a decrease in glycogen content, and an accumulation of succinate, ultimately resulting in paralysis and death of the parasite.[6]

Inhibition of Key Mitochondrial Enzymes

Further investigation into the uncoupling effect of rafoxanide has revealed its inhibitory action on specific enzymes within the parasite's respiratory chain. The molecular mode of action of salicylanilides, including rafoxanide, is not completely elucidated, but they are all uncouplers of the oxidative phosphorylation in the cell mitochondria, which disturbs the production of ATP.[2] This appears to occur through the suppression of the activity of succinate dehydrogenase and fumarate reductase, two enzymes involved in this process.[2][5]

-

Succinate Dehydrogenase (Complex II): By inhibiting this enzyme, rafoxanide disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, further compromising the parasite's ability to generate energy.

-

Fumarate Reductase: This enzyme is particularly important for anaerobic ATP synthesis in many helminths. Its inhibition by rafoxanide is a critical factor in the drug's efficacy, especially in the anaerobic environments these parasites often inhabit.[7]

The following diagram illustrates the proposed mechanism of action of rafoxanide at the mitochondrial level.

References

- 1. [PDF] Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study | Semantic Scholar [semanticscholar.org]

- 2. Optimization and workflow of in vitro culture of adult Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Fumarate respiration of Fasciola flukes as a potential drug target [frontiersin.org]

- 4. An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to closantel and other anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fumarate respiration of Fasciola flukes as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research Applications of Rafoxanide-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rafoxanide, a halogenated salicylanilide, has a well-established history as a veterinary anthelmintic, primarily used to treat parasitic fluke infections in livestock.[1][2] Its mechanism of action in parasites is the uncoupling of oxidative phosphorylation, disrupting their energy metabolism.[1][3] Recently, drug repurposing efforts have unveiled its potential as a promising therapeutic agent in oncology, with demonstrated antineoplastic effects against a variety of cancers.[1][4]

This technical guide focuses on the preliminary research applications of Rafoxanide and introduces the critical role of its stable isotope-labeled counterpart, Rafoxanide-13C6 . While research has centered on the parent compound, this compound is an indispensable tool for advanced quantitative and metabolic studies, enabling precise and accurate measurements in complex biological matrices. Its use as an internal standard in mass spectrometry-based assays is fundamental for reliable pharmacokinetic, pharmacodynamic, and metabolism studies, which are crucial for its journey from a repurposed drug to a potential clinical candidate.

Core Applications in Preclinical Research

The preliminary research on Rafoxanide's anticancer effects has identified multiple mechanisms of action, making it a multi-targeted agent.[1][4] These investigations have spanned various cancer types, including skin, gastric, colorectal, and lung cancers, as well as multiple myeloma.[1][4]

Table 1: Summary of In Vitro Anticancer Activity of Rafoxanide

| Cancer Type | Cell Lines | Concentrations Tested | Observed Effects | Reference |

| Non-Small Cell Lung Cancer | A549, H1299, HESA-2B | 5 µM, 7.5 µM | Inhibition of proliferation, migration, and invasion. | [5] |

| Colorectal Cancer | HT-29, HCT-116, DLD-1 | 1.25-5 µM | Inhibition of ERK activation and proliferation, G0/G1 cell cycle arrest, induction of apoptosis. | [3] |

| Multiple Myeloma | MM cells (wild type and B-Raf V600E mutated) | Not specified | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest. | [6] |

| Human Embryonic Kidney | HEK293 | 1, 3, 10, 20, 50 µM | Inhibition of WNK-SPAK/OSR1 signaling. | [7] |

Table 2: Summary of In Vivo Anticancer Activity of Rafoxanide

| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| Colorectal Cancer | ApcMin/+ mice | 7.5 mg/kg, i.p., every 2 days for 88 days | Reduction in colonic tumorigenesis. | [3] |

| Multiple Myeloma | Mouse xenograft model | Not specified | Inhibition of tumor growth with no significant side effects. | [6] |

| General Preclinical | Murine models | 7.5 to 40 mg/kg | Significant reductions in tumor volume (up to 50%) and a tumor-free rate exceeding 80%. | [1][4] |

Mechanism of Action in Oncology

Rafoxanide exerts its anticancer effects through a variety of signaling pathways. Its multi-targeted nature is a key advantage, potentially overcoming resistance mechanisms common with single-target therapies.[1][4]

Inhibition of Key Oncogenic Signaling Pathways

Rafoxanide has been shown to inhibit several critical pathways that contribute to tumor growth and metastasis.[1][4]

Caption: Rafoxanide's inhibition of key oncogenic pathways.

Induction of Endoplasmic Reticulum (ER) Stress

In non-small cell lung cancer cells, Rafoxanide induces apoptosis by affecting the function of the endoplasmic reticulum, leading to the unfolded protein response (UPR).[5]

Caption: Rafoxanide induces apoptosis via the ER stress pathway.

Inhibition of SPAK/OSR1 Kinases

Rafoxanide acts as an allosteric inhibitor of SPAK and OSR1 kinases, which are involved in regulating ion transport.[7]

Caption: Rafoxanide's allosteric inhibition of the SPAK/OSR1 pathway.

Experimental Protocols: The Role of this compound

While the cited studies do not explicitly detail the use of this compound, its application is crucial for the quantitative aspects of preclinical development. Below are detailed methodologies where this compound would be essential.

Pharmacokinetic (PK) Analysis in Murine Models

Objective: To determine the pharmacokinetic profile of Rafoxanide in plasma after intraperitoneal administration.

Methodology:

-

Animal Dosing: Administer Rafoxanide at a dose of 10 mg/kg to a cohort of mice.

-

Sample Collection: Collect blood samples via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

-

Sample Preparation for LC-MS/MS:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing a known concentration of This compound (e.g., 100 ng/mL) as an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Use a C18 column for chromatographic separation.

-

Optimize the mass spectrometer for the detection of Rafoxanide and This compound using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of Rafoxanide to This compound .

-

Construct a calibration curve using standards of known Rafoxanide concentrations spiked with the same amount of This compound .

-

Determine the concentration of Rafoxanide in the plasma samples from the calibration curve.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

-

Caption: Workflow for quantitative analysis using this compound.

In Vitro Metabolism Study using Human Liver Microsomes

Objective: To identify the major metabolites of Rafoxanide.

Methodology:

-

Incubation: Incubate Rafoxanide (e.g., 1 µM) with human liver microsomes in the presence of an NADPH-regenerating system.

-

Reaction Quenching: At various time points, stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing This compound as an internal standard.

-

Sample Processing: Centrifuge to remove precipitated proteins and analyze the supernatant.

-

LC-MS/MS Analysis: Use a high-resolution mass spectrometer to detect and identify potential metabolites (e.g., hydroxylated, glucuronidated species) by comparing the mass spectra of samples with and without the parent drug. The presence of This compound helps to confirm that the parent drug was present and stable during the analysis.

Conclusion

Rafoxanide is a promising repurposed drug with a multi-targeted anticancer profile. Its ability to induce ER stress, apoptosis, and cell cycle arrest, while inhibiting key oncogenic pathways, makes it a compelling candidate for further investigation. The use of This compound as a stable isotope-labeled internal standard is indispensable for the rigorous, quantitative preclinical studies required to advance its development. This includes defining its pharmacokinetic profile, understanding its metabolism, and accurately quantifying its effects in various in vitro and in vivo models. As research progresses, the precise data generated using tools like this compound will be paramount in determining its potential clinical utility in oncology.

References

- 1. Repurposing Rafoxanide: From Parasite Killer to Cancer Fighter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Repurposing Rafoxanide: From Parasite Killer to Cancer Fighter [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of rafoxanide as a novel agent for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rafoxanide, an organohalogen drug, triggers apoptosis and cell cycle arrest in multiple myeloma by enhancing DNA damage responses and suppressing the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Commercial Availability and Research Applications of Rafoxanide-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Rafoxanide-13C6, a stable isotope-labeled internal standard crucial for accurate quantification in research and analytical studies. The guide also details its application in experimental protocols and explores the known signaling pathways of its unlabeled counterpart, Rafoxanide, offering a valuable resource for researchers in pharmacology, toxicology, and cancer biology.

Commercial Availability and Product Specifications

This compound is available from several commercial suppliers as a research-grade chemical. It is primarily used as an internal standard in mass spectrometry-based analytical methods to ensure the accuracy and precision of Rafoxanide quantification in complex biological matrices. Below is a summary of the product specifications from various suppliers.

| Supplier | Catalog Number | Purity | Format | Available Quantities | CAS Number | Molecular Weight ( g/mol ) |

| DC Chemicals | DC41101 | >98% | Neat Solid | Not specified | 1353867-98-7 | 631.97 |

| Sigma-Aldrich (VETRANAL®) | 35381 | Analytical Standard | Neat Solid | 10 mg | 1353867-98-7 | 631.97 |

| Mithridion | Not specified | Not specified | Not specified | 1 mg | 1353867-98-7 | Not specified |

| HPC Standards | 679412 | High-purity | Neat Solid | 10 mg | 1353867-98-7 | Not specified |

| HPC Standards | 690836 | High-purity | 100 µg/ml in Acetonitrile | 1 ml | 1353867-98-7 | Not specified |

| Immunomart | HY-17598S | Not specified | Neat Solid | 1 mg, 5 mg, 10 mg | 1353867-98-7 | 631.97 |

| BOC Sciences | Not specified | Not specified | Neat Solid | Not specified | 1353867-98-7 | 631.97 |

| LGC Standards | DRE-A16805201AL-100 | Not specified | 100 µg/mL in Acetonitrile | 1 ml | 1353867-98-7 | 631.97 |

Experimental Protocol: Quantification of Rafoxanide in Animal Tissues using this compound

The following protocol is based on the methodology described by Lai et al. (2011) for the determination of Rafoxanide in animal tissues using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), where this compound serves as the internal standard.[1]

Materials and Reagents

-

Rafoxanide analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Acetone, HPLC grade

-

Water, deionized

-

Oasis MAX solid-phase extraction (SPE) cartridges

-

Tissue homogenizer

-

Centrifuge

-

LC-MS/MS system

Sample Preparation

-

Tissue Extraction:

-

Weigh 1.0 g of homogenized animal tissue (e.g., muscle, liver, kidney) into a centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of an acetonitrile and acetone mixture (60:40, v/v).

-

Homogenize the sample for 1 minute.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an Oasis MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant from the tissue extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 5% ammonium hydroxide in water.

-

Wash the cartridge with 5 mL of methanol.

-

Elute the analytes with 5 mL of 2% formic acid in acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Rafoxanide and this compound.

-

Rafoxanide: m/z 624.8 → m/z 284.9

-

This compound: m/z 630.8 → m/z 290.9 (Note: These transitions are illustrative and should be optimized for the specific instrument).

-

-

Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of Rafoxanide to the peak area of this compound against the concentration of the Rafoxanide standards.

-

Determine the concentration of Rafoxanide in the tissue samples by interpolating their peak area ratios from the calibration curve.

The use of this compound as an internal standard corrects for variations in sample preparation and matrix effects, leading to highly accurate and reliable quantification.[1]

Signaling Pathways of Rafoxanide

While this compound is primarily used for analytical purposes, understanding the biological mechanisms of the parent compound, Rafoxanide, is crucial for interpreting research findings. Rafoxanide is known to have two primary mechanisms of action: uncoupling of oxidative phosphorylation and inhibition of the BRAF V600E signaling pathway.

Uncoupling of Oxidative Phosphorylation

As an anthelmintic agent, Rafoxanide's primary mechanism of action is the disruption of energy metabolism in parasites by uncoupling oxidative phosphorylation.[2][3] This process occurs in the mitochondria.

Caption: Rafoxanide acts as a protonophore, disrupting the mitochondrial proton gradient.

Rafoxanide carries protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a depletion of cellular energy, ultimately causing paralysis and death of the parasite.[4][5]

Inhibition of BRAF V600E Signaling Pathway

Recent research has identified Rafoxanide as a potential anti-cancer agent, specifically as an inhibitor of the BRAF V600E mutant protein, which is prevalent in various cancers, including melanoma.[2] The BRAF V600E mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation.

Caption: Rafoxanide inhibits the constitutively active BRAF V600E protein in cancer cells.

By inhibiting the BRAF V600E mutant, Rafoxanide can block the downstream signaling cascade, leading to a reduction in cancer cell proliferation and survival. This has opened up new avenues for its potential use in oncology research.[6][7]

Experimental Workflow: From Sample to Data

The following diagram illustrates a typical experimental workflow for the quantification of Rafoxanide in biological samples using this compound.

Caption: A typical workflow for Rafoxanide quantification using an internal standard.

This comprehensive guide provides researchers with the necessary information to source this compound, implement robust analytical methods, and understand the biological context of Rafoxanide's activity. The use of a stable isotope-labeled internal standard like this compound is indispensable for generating high-quality, reproducible data in preclinical and clinical research.

References

- 1. Determination of closantel and rafoxanide in animal tissues by online anionic mixed-mode solid-phase extraction followed by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. course.cutm.ac.in [course.cutm.ac.in]

- 6. Repurposing Rafoxanide: From Parasite Killer to Cancer Fighter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing Rafoxanide: From Parasite Killer to Cancer Fighter - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Rafoxanide in Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the anthelmintic drug rafoxanide in plasma. The method utilizes Rafoxanide-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A streamlined sample preparation protocol based on protein precipitation is employed, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and residue analysis in preclinical and clinical drug development.

Introduction

Rafoxanide is a salicylanilide anthelmintic agent used in veterinary medicine to treat parasitic flatworm infections, particularly liver flukes, in ruminants.[1] Accurate quantification of rafoxanide in biological matrices is crucial for pharmacokinetic and residue analysis to ensure efficacy and safety. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3] This application note provides a detailed protocol for the quantification of rafoxanide in plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Rafoxanide analytical standard (≥97% purity)[4]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma

Standard Solutions

Stock solutions of rafoxanide and this compound (1 mg/mL) were prepared in methanol. Working solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking control plasma with the appropriate working solutions.

Sample Preparation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard (this compound) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

A summary of the liquid chromatography and mass spectrometry conditions is provided in Table 1.

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase, 2.1 x 150 mm, 5 µm[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |

| Gradient | 70% B to 95% B over 5 min, hold at 95% B for 2 min, return to 70% B and equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C[4] |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |

| Monitored Transitions | See Table 2 |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

Table 2: MRM Transitions for Rafoxanide and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Rafoxanide | 624.0[4] | 345.0[4] | -35 |

| Rafoxanide | 624.0[4] | 127.0[4] | -50 |

| This compound | 629.8[7] | 350.7[7] | -35 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of rafoxanide in plasma. A summary of the quantitative performance is presented in Table 3.

Table 3: Summary of Quantitative Performance

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | 86 - 106%[3] |

| Precision (%RSD) | ≤14%[3] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Recovery | > 85% |

The use of this compound as an internal standard ensured high accuracy and precision by correcting for any variability during the analytical process. The simple protein precipitation method for sample preparation is amenable to high-throughput workflows.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

Caption: Experimental workflow for rafoxanide quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of rafoxanide in plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic and residue analysis of rafoxanide.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. lcms.cz [lcms.cz]

- 3. Determination of closantel and rafoxanide in animal tissues by online anionic mixed-mode solid-phase extraction followed by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mhlw.go.jp [mhlw.go.jp]

- 5. Rafoxanide-(benzoyl ring-13C6) VETRANAL®, analytical standard | 1353867-98-7 [sigmaaldrich.com]

- 6. Rafoxanide 13C6 (benzoyl ring 13C6) 100 µg/mL in Acetonitrile [lgcstandards.com]

- 7. pubs.rsc.org [pubs.rsc.org]

Application Notes & Protocols: Utilizing Rafoxanide-13C6 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Rafoxanide-13C6 as an internal standard in pharmacokinetic (PK) studies of rafoxanide. The following sections detail the experimental design, sample analysis, data interpretation, and relevant biological pathways.

Introduction

Rafoxanide is a salicylanilide anthelmintic agent primarily used in veterinary medicine to treat parasitic infections, particularly liver flukes, in cattle and sheep.[1][2][3] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variability in sample processing and instrument response.[4]

Pharmacokinetic Profile of Rafoxanide

Rafoxanide exhibits a distinct pharmacokinetic profile characterized by slow absorption and a long elimination half-life.[1][2][5]

-

Absorption: Following oral administration, rafoxanide is slowly absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically reached between 24 and 48 hours post-dosing in ruminants.[1][5]

-

Distribution: The compound is highly bound to plasma proteins (>99%), which contributes to its long half-life and persistence in the bloodstream.[1][2][6]

-

Metabolism: Rafoxanide undergoes minimal metabolism and is primarily excreted as the unchanged parent drug.[1][2][3]

-

Excretion: The primary route of elimination is through the bile and feces, with less than 1% of the administered dose being excreted in the urine.[1][2] The elimination half-life can be as long as 10 to 22 days in sheep.[1][7]

Table 1: Summary of Rafoxanide Pharmacokinetic Parameters in Goats

| Parameter | Intravenous Administration (10 mg/kg) | Oral Administration (22.5 mg/kg) |

| Cmax (µg/mL) | 87.63 ± 11.71 (at 0.08 h) | 30.88 ± 4.30 (at 36 h) |

| Elimination Half-Life (t½β) (h) | 2.89 ± 0.26 | 138.02 ± 13.99 |

| Total Body Clearance (ClB) (L/kg/h) | 0.05 ± 0.002 | 0.003 ± 0.0003 |

| Volume of Distribution (Vdarea) (L/kg) | 0.19 ± 0.02 | 0.57 ± 0.06 |

| Plasma Protein Binding (%) | - | 81.06 to 92.28 |

Data sourced from a study in Black Bengal female goats.[5][8]

Experimental Protocol: In Vivo Pharmacokinetic Study

This protocol outlines a typical pharmacokinetic study in a ruminant model (e.g., sheep or goats) to determine the plasma concentration-time profile of rafoxanide following oral administration.

3.1. Materials and Reagents

-

Rafoxanide (analytical grade)

-

This compound (as internal standard)

-

Vehicle for oral administration (e.g., an oily solution or suspension)

-

Anticoagulant (e.g., heparin or EDTA)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

3.2. Animal Study Design

-

Animals: A statistically appropriate number of healthy, mature animals (e.g., sheep or goats) should be used. Animals should be acclimated to the study conditions for at least one week prior to the experiment.

-

Dosing: A single oral dose of rafoxanide is administered. The dose will depend on the study objectives but is often in the range of 7.5 - 11.25 mg/kg body weight.[6][7]

-

Blood Sampling: Blood samples (e.g., 5 mL) are collected from the jugular vein into tubes containing an anticoagulant at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 36, 48, 72, 96, 120, 168, 240, 336, and 504 hours post-dose.

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation (e.g., 3000 rpm for 15 minutes at 4°C) and stored at -80°C until analysis.

3.3. Sample Preparation for LC-MS/MS Analysis

-

Thaw Samples: Thaw plasma samples on ice.

-

Spike with Internal Standard: To a known volume of plasma (e.g., 200 µL), add a small volume (e.g., 10 µL) of this compound solution (at a concentration of, for example, 1 µg/mL in acetonitrile) to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 3 volumes of cold acetonitrile to each plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

3.4. LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-